molecular formula C18H23NO B1600706 (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol CAS No. 78603-97-1

(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol

Cat. No.: B1600706
CAS No.: 78603-97-1
M. Wt: 269.4 g/mol
InChI Key: XECSMDWXBMBRDE-KRWDZBQOSA-N
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Description

(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and two phenyl groups attached to a pentanol backbone. The stereochemistry of the compound, denoted by the (S)-(-) configuration, indicates that it is the levorotatory enantiomer, which can have distinct biological activities compared to its ®-(+)-enantiomer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzophenone and methylamine.

    Grignard Reaction: A Grignard reagent is prepared by reacting phenylmagnesium bromide with benzophenone to form a tertiary alcohol intermediate.

    Amination: The tertiary alcohol is then subjected to reductive amination using methylamine and a reducing agent like sodium cyanoborohydride to introduce the amino group.

    Chiral Resolution: The racemic mixture obtained is resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Grignard Reactions: Utilizing automated reactors to handle large volumes of reagents and intermediates.

    Continuous Flow Chemistry: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Chiral Catalysts: Employing chiral catalysts to directly synthesize the desired enantiomer, thus bypassing the need for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ketone form can be reduced back to the alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

    Oxidation: 2-Keto-4-methyl-1,1-diphenyl-1-pentanol.

    Reduction: Regeneration of this compound.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in modulating biological pathways due to its chiral nature.

    Medicine: Investigated for its pharmacological properties, including potential use as a drug intermediate.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways Involved: It can modulate signaling pathways by binding to active sites or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol: The enantiomer with potentially different biological activities.

    2-Amino-4-methyl-1,1-diphenyl-1-pentanol: The racemic mixture containing both (S)- and ®-enantiomers.

    4-Methyl-1,1-diphenyl-1-pentanol: Lacks the amino group, leading to different chemical properties.

Uniqueness

(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its racemic mixture or other similar compounds.

Properties

IUPAC Name

(2S)-2-amino-4-methyl-1,1-diphenylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-14(2)13-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17,20H,13,19H2,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECSMDWXBMBRDE-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449346
Record name (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78603-97-1
Record name α-[(1S)-1-Amino-3-methylbutyl]-α-phenylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78603-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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